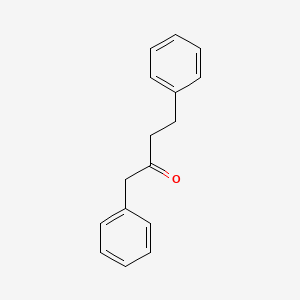
1,4-Diphenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylbutan-2-one is a chemical compound with the CAS Number: 37985-17-4 . It has a molecular weight of 224.3 and its IUPAC name is 1,4-diphenyl-2-butanone .
Molecular Structure Analysis
The molecular formula of 1,4-Diphenylbutan-2-one is C16H16O . Its average mass is 224.298 Da and its monoisotopic mass is 224.120117 Da .Physical And Chemical Properties Analysis
1,4-Diphenylbutan-2-one is a white to pale yellow or pale pink powder or granules . It has a melting point of 42-46°C .Applications De Recherche Scientifique
Resolution and Purification in Chemical Synthesis :
- The resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid has been a significant area of research. This process involves obtaining high enantiomeric excess (ee) of the (R,R)-isomer through specific reactions (Periasamy, Rao, & Seenivasaperumal, 2001).
Asymmetric Reduction and Derivative Synthesis :
- Asymmetric reduction of 1,4-diphenylbutane-1,4-dione to produce chiral 1,4-diol, which is then used to synthesize C2-symmetric 2,5-diphenyl-pyrrolidine derivatives, demonstrates its role in organic synthesis (Periasamy, Seenivasaperumal, & Rao, 2003).
Chemical Synthesis and Reaction Mechanisms :
- Research has been conducted on the preparation of symmetrical 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent, shedding light on the mechanistic pathways in organic chemistry (Ceylan et al., 2004).
Molecular Spectroscopy Analysis :
- Studies on the 1H NMR spectra of diastereomeric 1,4-disubstituted 2,3-diphenylbutanes have provided valuable insights into the spectral parameters of these compounds, contributing to a better understanding of molecular structures (Spassov et al., 1983).
Organocatalysis and Green Chemistry :
- The use of 1,4-Diphenylbutan-2-one derivatives as organocatalysts in environmentally benign synthesis, like the one-pot synthesis of tetra-substituted imidazoles, showcases its role in advancing green chemistry (Rana et al., 2018).
Crystal Structure Analysis in Polycarbonyl Compounds :
- Research into the crystal structures of related compounds like 1,4-Diphenylbutane-1,2,3,4-tetraone has contributed to the understanding of the disposition of carbonyl groups in these molecules, which is crucial for material science and molecular chemistry (Beddoes et al., 1982).
Safety and Hazards
Propriétés
IUPAC Name |
1,4-diphenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFIFJKDPIALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37985-17-4 |
Source


|
| Record name | 1,4-diphenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


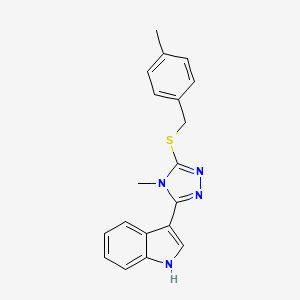
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
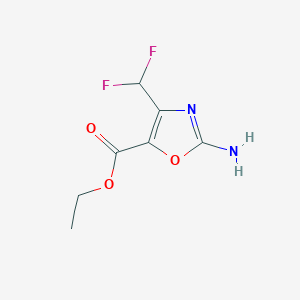
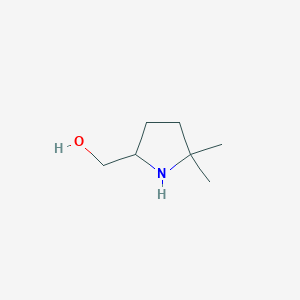
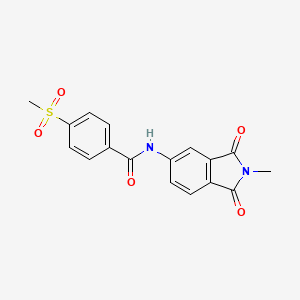
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)
